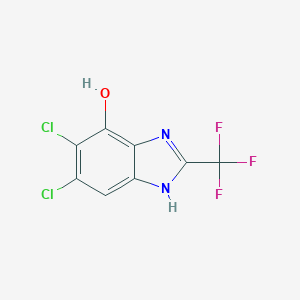
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound for studying the role of protein kinases in various cellular processes. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves the inhibition of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol depend on the specific protein kinase that is inhibited. This compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain protein kinases that are overexpressed in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of protein kinases that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol in lab experiments is its selectivity towards certain protein kinases. This allows for more precise targeting of specific cellular processes. However, one limitation of using this compound is its potential off-target effects on other protein kinases.
Zukünftige Richtungen
There are several future directions for the research of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Additionally, this compound could be used as a starting material for the synthesis of novel biologically active compounds. Finally, further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesemethoden
The synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves a multi-step process that starts with the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and potassium hydroxide to form the intermediate 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole. Finally, the intermediate is reacted with water to yield 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol.
Eigenschaften
CAS-Nummer |
19690-31-4 |
|---|---|
Produktname |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Molekularformel |
C8H3Cl2F3N2O |
Molekulargewicht |
271.02 g/mol |
IUPAC-Name |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H3Cl2F3N2O/c9-2-1-3-5(6(16)4(2)10)15-7(14-3)8(11,12)13/h1,16H,(H,14,15) |
InChI-Schlüssel |
WVLSHVZSPKMARB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
Kanonische SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
Andere CAS-Nummern |
19690-31-4 |
Synonyme |
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



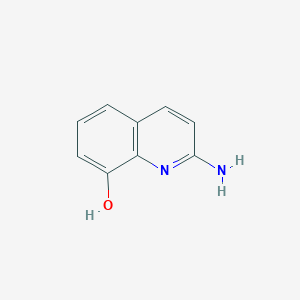
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
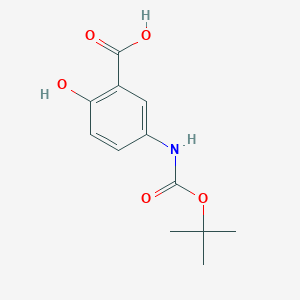
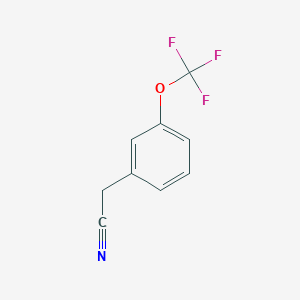
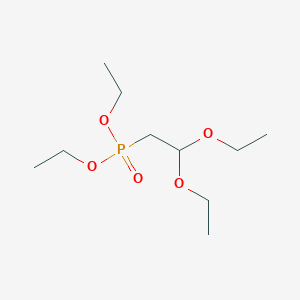
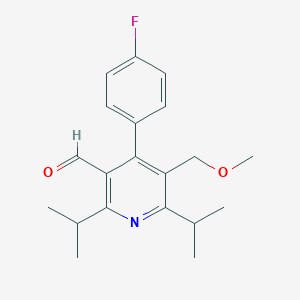
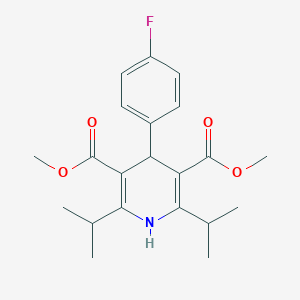
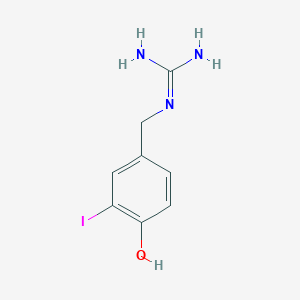
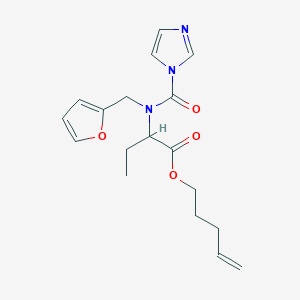
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)

![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
